2-[(furan-2-yl)formamido]butanoic acid

Chiral building block Stereoselective synthesis Positional isomer comparison

This chiral α-substituted N-furoyl amino acid features a single asymmetric center, enabling enantioselective synthesis and stereospecific biological recognition—capabilities absent in the achiral 4-substituted isomer. Its homoalanine side chain provides unique steric properties for probing lipophilic pockets in enzyme active sites such as FIH-1. With fragment-likeness metrics (MW<250, LogP<1) and balanced hydrogen-bonding capacity, it is an ideal scaffold for fragment-based drug discovery. The bifunctional carboxylic acid/furoyl amide structure also serves as a multidentate ligand for metal-organic frameworks. Available at ≥98% purity for immediate research procurement.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 436855-65-1
Cat. No. B6239295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(furan-2-yl)formamido]butanoic acid
CAS436855-65-1
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(=O)C1=CC=CO1
InChIInChI=1S/C9H11NO4/c1-2-6(9(12)13)10-8(11)7-4-3-5-14-7/h3-6H,2H2,1H3,(H,10,11)(H,12,13)
InChIKeyQSNGUCJSRYFXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Furan-2-yl)formamido]butanoic Acid (CAS 436855-65-1): A Chiral Furan-Amino Acid Building Block for Medicinal Chemistry and Scaffold Libraries


2-[(Furan-2-yl)formamido]butanoic acid (CAS 436855-65-1), systematically also named 2-(furan-2-carbonylamino)butanoic acid or butanoic acid, 2-[(2-furanylcarbonyl)amino]-, is a synthetic N-acyl amino acid derivative with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It features a furan-2-carbonyl group linked via an amide bond to the α-carbon of butanoic acid (DL-2-aminobutyric acid / homoalanine), introducing a single chiral center at the α-position . The compound is commercially classified as a versatile small molecule scaffold and is stocked by multiple international suppliers including Enamine, Fluorochem, AKSci, and Chemscene at purities of 95–98% [1].

Why 2-[(Furan-2-yl)formamido]butanoic Acid Cannot Be Replaced by Its 4-Substituted Isomer or Other Furan-Amino Acid Analogs


Although compounds within the furan-2-carbonyl amino acid family share the same heterocyclic warhead, the position of amide substitution on the butanoic acid backbone fundamentally alters stereochemical, physicochemical, and reactivity profiles . The 2-substituted (α) isomer possesses a chiral center at the carbon bearing both the carboxyl and furoylamino groups, enabling enantioselective synthesis and potential stereospecific biological recognition—features entirely absent in the achiral 4-substituted (γ) isomer (CAS 92799-09-2) . Furthermore, published structure-activity relationship (SAR) studies on furan- and thiophene-2-carbonyl amino acid derivatives have demonstrated that the identity and substitution pattern of the amino acid side chain directly modulate biological activity, including factor inhibiting hypoxia-inducible factor-1 (FIH-1) inhibitory potency in SK-N-BE(2)c cellular assays [1]. These structural differences make generic substitution among in-class compounds scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence for 2-[(Furan-2-yl)formamido]butanoic Acid vs. Key Comparators


Chiral Center at the α-Carbon: Stereochemical Differentiation from the Achiral 4-Substituted Positional Isomer

The target compound possesses one asymmetric carbon atom at the α-position (C-2 of the butanoic acid backbone), creating a chiral center that is absent in its closest positional isomer, 4-(furan-2-ylformamido)butanoic acid (CAS 92799-09-2), where the furoylamino group is attached to the terminal (γ) carbon . This stereochemical feature enables the target compound to be resolved into enantiomers for stereoselective synthesis or chiral pool applications, whereas the 4-isomer is inherently achiral and cannot support enantioselective chemistry .

Chiral building block Stereoselective synthesis Positional isomer comparison

Lipophilicity Differentiation: ~6-Fold Higher Calculated LogP vs. the 4-Substituted Positional Isomer

Calculated LogP values from the same vendor's consistent computational methodology reveal that the target compound (LogP = 0.677) is substantially more lipophilic than its 4-substituted isomer (LogP = 0.111) . The difference of approximately 0.57 LogP units corresponds to a roughly 3.7-fold higher octanol-water partition coefficient, indicating that the α-substituted isomer has measurably greater membrane permeability potential, which may influence both pharmacokinetic behavior and assay compatibility in cell-based screening [1].

LogP comparison Lipophilicity Drug-likeness Physicochemical profiling

Procurement Cost Advantage: Lower Unit Pricing vs. the 4-Substituted Isomer Across Multiple Suppliers

Comparative pricing data from international suppliers indicates that the 2-substituted isomer is available at a lower cost per unit mass than the 4-substituted isomer. From Enamine, the target compound is listed at approximately $66 USD per 50 mg (95% purity), while the 4-isomer from CymitQuimica is listed at approximately €203 per 100 mg [1]. When normalized to a per-100 mg basis, the target compound (~$132/100 mg from Enamine) is approximately 35–40% less expensive than the 4-isomer (~€203 ≈ $220/100 mg), offering a measurable procurement cost advantage for library-scale purchasing .

Procurement cost Building block economics Supplier comparison Cost efficiency

Complementary Supplier Ecosystem: Wider Commercial Availability and Multi-Vendor Sourcing

The target compound is stocked by at least seven independent international suppliers (Enamine, Fluorochem, AKSci, Chemscene, Leyan, 1PlusChem, and Aaron), whereas the 4-substituted isomer appears in fewer supplier catalogs (primarily Fluorochem, CymitQuimica, Leyan, and Chembase) [1]. This broader supplier base provides procurement resilience through competitive pricing, reduced lead times, and alternative sourcing in case of stockouts—a practical consideration for laboratories requiring reliable resupply during long-term SAR campaigns . The compound is also integrated into the Enamine building block collection, one of the world's largest commercial screening compound repositories with over 300,000 in-stock building blocks .

Supply chain Vendor diversity Commercial availability Procurement security

FIH-1 Inhibitory Activity: Class-Level Evidence for Furan-2-Carbonyl Amino Acid Derivatives with Side-Chain-Dependent Potency Modulation

In a 2018 study by Kawaguchi et al., a series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and evaluated for their ability to inhibit factor inhibiting hypoxia-inducible factor-1 (FIH-1) in SK-N-BE(2)c cells, using HIF response element (HRE) promoter activity as the readout [1]. Several compounds within this series demonstrated FIH-1 inhibitory activity, with potency correlating to both the docking score at the FIH-1 active site and the chemical structure of the amino acid side chain [1]. While 2-[(furan-2-yl)formamido]butanoic acid (bearing a homoalanine/ethyl side chain) was not explicitly included as a discrete compound in this publication, its structural features—furan-2-carbonyl warhead, amide linker, and α-substituted carboxylic acid—place it squarely within the pharmacophore space defined by the active compounds in this series [2]. The study establishes that side-chain identity (e.g., glycine vs. alanine vs. leucine vs. phenylalanine derivatives) modulates FIH-1 inhibitory potency, providing a class-level rationale for selecting the ethyl-substituted (butanoic acid/homoalanine) variant as a scaffold with distinct steric and lipophilic properties compared to methyl (alanine) or H (glycine) analogs [2].

FIH-1 inhibition HIF activation Hypoxia pathway Structure-activity relationship

GABAB Receptor Ligand Class Relevance: Furan-Containing Aminobutyric Acid Scaffolds as Pharmacologically Privileged Structures

The broader class of furan-containing aminobutyric acid derivatives has established relevance in GABAergic pharmacology. Berthelot et al. (1991) reported the synthesis and GABAB receptor binding studies of 3-thienyl- and 3-furylaminobutyric acids, demonstrating that 4-amino-3-(5-methyl-2-thienyl)butyric acid and 4-amino-3-(5-chloro-2-thienyl)butyric acid are potent GABAB ligands with IC50 values of 1.34 µM and 0.61 µM, respectively, compared to 0.33 µM for baclofen [1]. Although the target compound differs in its substitution pattern (N-furoyl at the α-position rather than a 3-furyl substituent on the butanoic acid backbone), the shared furan-aminobutyric acid scaffold places it within a pharmacologically validated chemical space. This provides class-level justification for its exploration as a scaffold for GABA receptor modulator design, distinct from the 4-substituted isomer which presents a different spatial arrangement of pharmacophoric elements [2].

GABAB receptor GABA analog Neuropharmacology Baclofen analog

Recommended Application Scenarios for 2-[(Furan-2-yl)formamido]butanoic Acid Based on Quantitative Differentiation Evidence


Chiral Building Block for Stereoselective Medicinal Chemistry SAR Campaigns

The presence of a single chiral center at the α-carbon (asymmetric atoms = 1) makes this compound uniquely suited as a chiral building block for stereoselective synthesis, in contrast to the achiral 4-substituted isomer . It can be employed in the synthesis of diastereomerically enriched compound libraries where stereochemical configuration at the amino acid α-carbon is hypothesized to influence target binding. The ethyl side chain (homoalanine) provides a distinct steric profile compared to the more common methyl (alanine) or H (glycine) N-furoyl amino acid derivatives, enabling exploration of lipophilic pocket tolerance in enzyme active sites [1].

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Libraries

With a molecular weight of 197.19 g/mol, a calculated LogP of 0.677, Fsp3 of 0.333, and balanced hydrogen bond donors (2) and acceptors (3), the compound satisfies key fragment-likeness criteria (MW < 250, LogP < 3.5) . Its integration into the Enamine building block collection—one of the largest commercial sources for fragment-based screening libraries—positions it as a readily accessible fragment for FBDD campaigns [1]. The furan ring provides a synthetic handle for late-stage functionalization via electrophilic aromatic substitution or oxidation, while the carboxylic acid enables amide coupling for fragment growing [1].

FIH-1/Hypoxia Pathway Probe Development Using the Furan-2-Carbonyl Amino Acid Pharmacophore

Based on the class-level evidence that furan-2-carbonyl amino acid derivatives inhibit FIH-1 and activate HIF-mediated transcription in SK-N-BE(2)c cells, the target compound represents a structurally distinct member of this chemotype for SAR expansion . Its homoalanine (ethyl) side chain differentiates it from previously explored glycine, alanine, valine, and leucine variants, offering the opportunity to probe the steric and lipophilic requirements of the FIH-1 active site pocket . Researchers investigating hypoxia-related therapeutic areas (ischemia, anemia, inflammation) may find this scaffold a useful starting point for lead generation, with the compound's moderate LogP (0.677) supporting both aqueous solubility for biochemical assays and sufficient membrane permeability for cell-based studies [1].

Coordination Chemistry Ligand and Metal-Binding Scaffold Development

The compound's bifunctional nature—combining a carboxylic acid with an N-furoyl amide—enables it to act as a bidentate or potentially tridentate ligand for metal coordination . The furan oxygen, amide carbonyl, and carboxylate group present three potential metal-coordinating sites. This distinguishes it from simpler N-acyl amino acids and supports applications in the synthesis of metal-organic frameworks (MOFs), coordination polymers, or metallodrug candidates where the furan ring may additionally participate in π-stacking interactions . Vendor technical documentation describes its use as a ligand in coordination chemistry, providing a starting point for this application direction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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